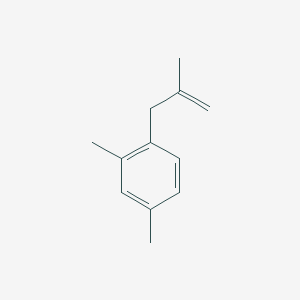

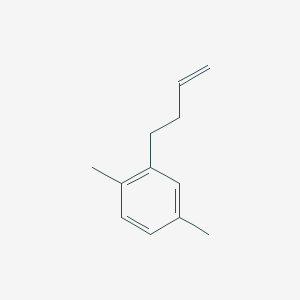

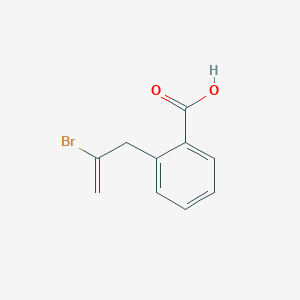

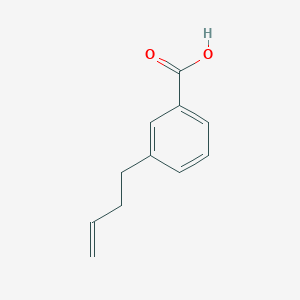

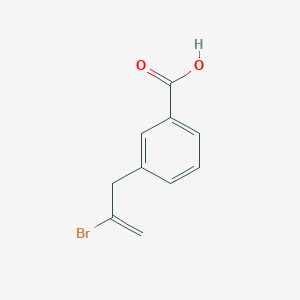

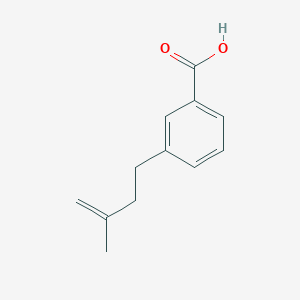

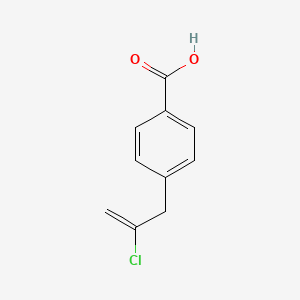

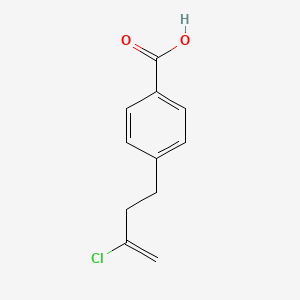

3-(2-Methyl-2-propenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

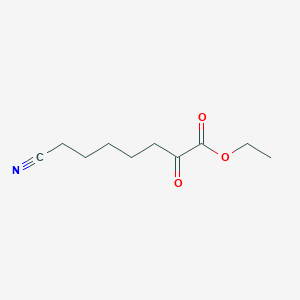

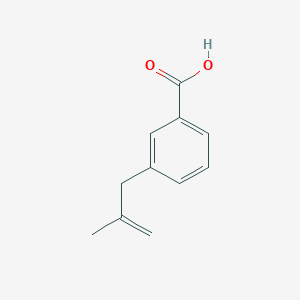

3-(2-Methyl-2-propenyl)benzoic acid, also known as umbelliferone acid, is a colorless or pale yellow crystal powder. It has a molecular weight of 176.22 . It has been the subject of extensive research, owing to its potential applications in various fields such as medicine, cosmetics, and food.

Molecular Structure Analysis

The molecular structure of 3-(2-Methyl-2-propenyl)benzoic acid is represented by the linear formula C11H12O2 . The InChI code for this compound is 1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13) .

Physical And Chemical Properties Analysis

3-(2-Methyl-2-propenyl)benzoic acid is a white solid . It has a molecular weight of 176.22 . It is sparingly soluble in water, soluble in ethanol and ether, and insoluble in chloroform and benzene.

Applications De Recherche Scientifique

Molecular and Electronic Structure Studies : A study conducted by Hameed, Jalbout, and Trzaskowski (2007) focused on the theoretical investigation of the molecular and electronic structure of a related molecule, 2-Se-(2-methyl-2-propenyl)-1-benzoic acid, using density functional theory. This research provides insights into the geometric and electronic properties of such compounds (Hameed, Jalbout, & Trzaskowski, 2007).

Synthesis and Biological Activity : Strickland et al. (1983) reported on the synthesis and biological activity of a series of retinoidal benzoic acid derivatives, including 3-alkyl and 3-alkoxy derivatives. These compounds were evaluated for their ability to induce differentiation in murine and human cells, which is significant for cancer research and treatment (Strickland et al., 1983).

Antimicrobial and Molluscicidal Activity : Research by Orjala et al. (1993) identified new prenylated benzoic acid derivatives with antimicrobial and molluscicidal activities from Piper aduncum leaves. This study contributes to the understanding of natural compounds with potential therapeutic and agricultural applications (Orjala et al., 1993).

Chemical Synthesis Techniques : Giri et al. (2007) explored the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, including benzoic acids. This research is significant for the field of organic synthesis and the development of new chemical methodologies (Giri et al., 2007).

Biosynthesis Studies : El-Mawla, Schmidt, and Beerhues (2001) investigated the role of benzoic acids as precursors in xanthone biosynthesis in cell cultures. Their work contributes to the understanding of metabolic pathways in plants, particularly in the context of stress response and secondary metabolite production (El-Mawla, Schmidt, & Beerhues, 2001).

Plant Stress Tolerance : A study by Senaratna et al. (2004) found that benzoic acid and its derivatives could induce multiple stress tolerance in plants. This research has implications for agriculture and plant biology, particularly in enhancing crop resilience to environmental stresses (Senaratna et al., 2004).

Propriétés

IUPAC Name |

3-(2-methylprop-2-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDZECNFLPVYEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641265 |

Source

|

| Record name | 3-(2-Methylprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-2-propenyl)benzoic acid | |

CAS RN |

732249-38-6 |

Source

|

| Record name | 3-(2-Methylprop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.